molecular formula C6H6N2O3S B1268622 2-Acetamido-1,3-thiazole-4-carboxylic acid CAS No. 50602-38-5

2-Acetamido-1,3-thiazole-4-carboxylic acid

Cat. No. B1268622
CAS RN: 50602-38-5
M. Wt: 186.19 g/mol
InChI Key: ZKINQVZUSLLCJY-UHFFFAOYSA-N
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Description

2-Acetamido-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3S and a molecular weight of 186.19 . It is also known by its CAS Number: 50602-38-5 .


Molecular Structure Analysis

The InChI code for 2-Acetamido-1,3-thiazole-4-carboxylic acid is 1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of 2-Acetamido-1,3-thiazole-4-carboxylic acid is between 295-298°C . The compound’s purity, storage temperature, and physical form are not specified in the search results .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-Acetamido-1,3-thiazole-4-carboxylic acid, have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems.

Analgesic Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory activity . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties, making them effective against various types of bacteria . This suggests potential use in the development of new antibiotics.

Antifungal Activity

In addition to their antimicrobial properties, thiazole compounds have demonstrated antifungal activity . This could lead to the development of new antifungal medications.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This suggests they could be used in the treatment of various viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . They have been found to be effective against various types of cancer cells, suggesting potential use in cancer treatment.

Neuroprotective Activity

Thiazole compounds have been reported to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

properties

IUPAC Name

2-acetamido-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKINQVZUSLLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357007
Record name 2-Acetamido-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-1,3-thiazole-4-carboxylic acid

CAS RN

50602-38-5
Record name 2-Acetamido-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (2 g), 2N sodium hydroxide (7 ml) and methanol (13 ml) was stirred at ambient temperature for 5 hours. The reaction mixture was neutralized by 1N hydrochloric acid (14 ml). The precipitated crystals were filtered and washed with water to give 2-(acetylamino)-1,3-thiazole-4-carboxylic acid (1.3 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

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